阿兰诺辛

描述

科学研究应用

阿拉诺罗辛在科学研究中有多种应用,特别是在化学、生物学和医学领域。 它已被研究用于其抗真菌特性及其通过抑制双功能酶 AAC(6’)/APH(2") 来绕过耐甲氧西林金黄色葡萄球菌 (MRSA) 的抗生素耐药性的能力 . 此外,阿拉诺罗辛已显示出对人三阴性乳腺癌细胞的生长抑制作用 . 其独特的化学结构和生物活性使其成为开发新治疗剂的宝贵化合物 .

作用机制

阿拉诺罗辛的作用机制涉及抑制目标生物体中的特定酶和途径。 例如,它抑制 MRSA 中的双功能酶 AAC(6’)/APH(2"),从而绕过对抗生素阿贝卡星的耐药性 . 这种抑制阻止了氨基糖苷类的磷酸化和乙酰化,这对细菌的耐药机制至关重要 . 该化合物独特的 l-氧杂螺[4,5]癸烷环系在其生物活性中起着重要作用 .

生化分析

Biochemical Properties

Aranorosin plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. One notable interaction is with the bifunctional enzyme AAC(6’)/APH(2″), which is involved in antibiotic resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA) . Aranorosin inhibits this enzyme, thereby circumventing resistance and restoring the efficacy of antibiotics like arbekacin . Additionally, Aranorosin has been shown to interact with Bcl-2, a protein that regulates apoptosis, inhibiting its anti-apoptotic functions . These interactions highlight the compound’s potential in combating antibiotic resistance and modulating cell death pathways.

Cellular Effects

Aranorosin exerts significant effects on various cell types and cellular processes. In MRSA, Aranorosin inhibits the bifunctional enzyme AAC(6’)/APH(2″), leading to the circumvention of antibiotic resistance . This inhibition restores the effectiveness of antibiotics, allowing for successful treatment of resistant bacterial strains. Furthermore, Aranorosin has been found to inhibit the anti-apoptotic functions of Bcl-2, promoting apoptosis in cancer cells . This dual action on bacterial and cancer cells underscores the compound’s potential as a versatile therapeutic agent.

Molecular Mechanism

The molecular mechanism of Aranorosin involves its binding interactions with specific biomolecules. By inhibiting the bifunctional enzyme AAC(6’)/APH(2″), Aranorosin prevents the phosphorylation and acetylation of aminoglycosides, which are crucial for antibiotic resistance in MRSA . This inhibition restores the susceptibility of MRSA to antibiotics like arbekacin. Additionally, Aranorosin’s interaction with Bcl-2 disrupts its anti-apoptotic functions, leading to increased apoptosis in cancer cells . These molecular interactions highlight the compound’s potential in overcoming antibiotic resistance and promoting cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aranorosin have been observed to change over time. The compound’s stability and degradation have been studied extensively, revealing that it remains stable under specific conditions . Long-term studies have shown that Aranorosin maintains its efficacy in inhibiting the bifunctional enzyme AAC(6’)/APH(2″) and promoting apoptosis in cancer cells . These findings suggest that Aranorosin can be a reliable therapeutic agent with sustained effects over time.

Dosage Effects in Animal Models

The effects of Aranorosin vary with different dosages in animal models. Studies have shown that lower doses of Aranorosin effectively inhibit the bifunctional enzyme AAC(6’)/APH(2″) in MRSA, restoring antibiotic susceptibility . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in future studies.

Metabolic Pathways

Aranorosin is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the bifunctional enzyme AAC(6’)/APH(2″) is a key aspect of its metabolic pathway, as it inhibits the enzyme’s phosphorylation and acetylation activities . This inhibition disrupts the metabolic processes that contribute to antibiotic resistance in MRSA. Additionally, Aranorosin’s interaction with Bcl-2 affects cellular metabolism by promoting apoptosis in cancer cells . These metabolic interactions highlight the compound’s potential in modulating key biochemical pathways.

Transport and Distribution

Aranorosin is transported and distributed within cells and tissues through specific mechanisms. The compound’s interaction with transporters and binding proteins influences its localization and accumulation . Studies have shown that Aranorosin is effectively transported to target cells, where it exerts its inhibitory effects on the bifunctional enzyme AAC(6’)/APH(2″) and Bcl-2 . This targeted distribution enhances the compound’s therapeutic potential by ensuring its delivery to specific cellular compartments.

Subcellular Localization

The subcellular localization of Aranorosin plays a crucial role in its activity and function. The compound is directed to specific compartments within cells, where it interacts with target biomolecules . Aranorosin’s localization to the cytoplasm allows it to inhibit the bifunctional enzyme AAC(6’)/APH(2″) and disrupt antibiotic resistance mechanisms in MRSA . Additionally, its localization to the mitochondria and other organelles enables it to interact with Bcl-2 and promote apoptosis in cancer cells . These subcellular interactions highlight the importance of Aranorosin’s precise localization in mediating its therapeutic effects.

准备方法

化学反应分析

相似化合物的比较

属性

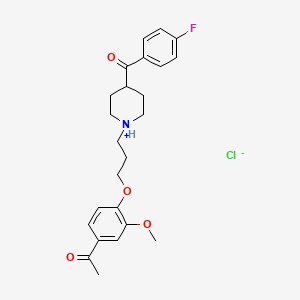

IUPAC Name |

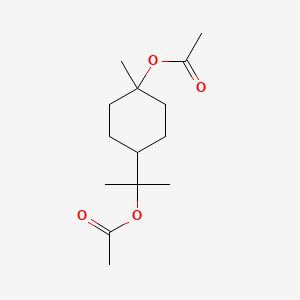

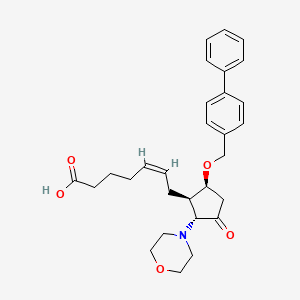

(2E,4E,6R)-N-[(1S,3R,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTWWPWUODMKEO-PHJKOLFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)NC1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117184-53-9 | |

| Record name | Aranorosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117184539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aranorosin?

A1: Aranorosin has the molecular formula C23H33NO6 and a molecular weight of 419.5 g/mol. []

Q2: What spectroscopic data is available for characterizing aranorosin?

A2: Aranorosin's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR and 13C NMR), Circular Dichroism (CD) spectroscopy, and mass spectrometry. These techniques provide detailed information about the compound's connectivity, stereochemistry, and functional groups. [, , ]

Q3: What are the known biological activities of aranorosin?

A3: Aranorosin exhibits a broad spectrum of biological activities, most notably antifungal and antitumor effects. It displays activity against various fungi and has shown promising results in inhibiting the growth of cancer cells. [, ]

Q4: How does aranorosin exert its antitumor activity?

A4: While the exact mechanism of action remains partially unclear, research suggests aranorosin might interfere with the anti-apoptotic function of the Bcl-2 protein. By doing so, it could potentially promote cancer cell death. Further research is needed to fully understand the molecular interactions involved. []

Q5: Does aranorosin exhibit activity against drug-resistant bacteria?

A5: Interestingly, aranorosin has demonstrated the ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its inhibition of the bifunctional enzyme AAC(6')/APH(2"), which is involved in aminoglycoside resistance. This finding highlights aranorosin's potential to address the growing concern of antibiotic resistance. []

Q6: What is known about the Structure-Activity Relationship (SAR) of aranorosin and its analogs?

A6: Studies investigating the SAR of aranorosin have primarily focused on modifying the fatty acid side chain. These modifications aim to improve its antifungal activity. Research indicates that altering the length and functional groups within the side chain can significantly impact the compound's potency and spectrum of activity. [, ]

Q7: What synthetic approaches have been employed to produce aranorosin and its analogs?

A7: Several total syntheses of aranorosin have been achieved, employing various strategies. Key steps often include oxidative cyclization of tyrosine derivatives, stereoselective epoxidations, and coupling reactions to introduce the fatty acid side chain. These synthetic routes allow for the preparation of aranorosin and facilitate the development of novel analogs with potentially improved biological properties. [, , , , , , ]

Q8: Have any simplified analogs of aranorosin been synthesized?

A8: Yes, researchers have synthesized a model system for the aranorosin nucleus. This simplified structure, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, retains the core spirocyclic framework and diepoxide functionality found in the natural product. X-ray crystallography confirmed its stereochemistry to match that of aranorosin. Such models are valuable tools for studying the compound's reactivity and exploring structure-activity relationships. []

Q9: What is known about the biosynthesis of aranorosin?

A9: While the complete biosynthetic pathway of aranorosin remains to be fully elucidated, it is suggested to originate from tyrosine. Intriguingly, research suggests potential biosynthetic connections between aranorosin and other structurally complex natural products, such as the gymnastatin and dankastatin alkaloids, which are also produced by Gymnascella sp. fungi. This observation opens avenues for exploring the shared biosynthetic pathways and potential enzymatic transformations involved. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)